2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide
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Overview
Description
2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an iodine-substituted pyrazole ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring followed by the introduction of the iodine substituent. The cyclopropyl group is then added, and the final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine substituent or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing pyrazole rings.
Biology: It may be used in the study of enzyme inhibition, as the pyrazole ring is a common motif in many enzyme inhibitors.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole-containing drugs have shown efficacy.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target protein. This can lead to changes in cellular pathways and ultimately affect biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1H-pyrazole-4-carboxamide
- 3-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-(4-iodophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
What sets 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide apart from these similar compounds is the presence of the cyclopropyl group and the specific substitution pattern on the pyrazole ring. These structural features can confer unique chemical and biological properties, making the compound a valuable tool for research and potential therapeutic applications.
Biological Activity
2-Amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom in the pyrazole ring enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C9H13IN4O
- Molecular Weight : 320.13 g/mol
- CAS Number : 1343587-73-4
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and antifungal properties, suggesting its potential as a therapeutic agent against various infections. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to observed biological effects.
Antimicrobial Properties
Studies have demonstrated that this compound shows promising activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested for its Minimum Inhibitory Concentration (MIC) values against various bacterial strains, indicating effective antimicrobial activity.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Bacillus subtilis | 4.69 - 22.9 |
Pseudomonas aeruginosa | 11.29 - 77.38 |
Candida albicans | 16.69 - 78.23 |
The compound's efficacy against these pathogens highlights its potential application in treating infections caused by resistant strains.
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibits antifungal activity, particularly against Candida albicans and Fusarium oxysporum. The observed MIC values suggest that it could serve as a viable option for antifungal treatments.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit certain enzymes or receptors involved in microbial growth and proliferation, thus leading to its antimicrobial effects.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial effects of various pyrazole derivatives, including the iodine-substituted variant. The results indicated that compounds with iodine substitutions generally exhibited enhanced antibacterial properties compared to their bromine or chlorine counterparts. -
In Vitro Evaluation :
In vitro assays demonstrated that the compound effectively inhibited bacterial growth within a specified time frame, showcasing its rapid action mechanism against pathogens. -
Structural Activity Relationship (SAR) :
Research into structural analogs revealed that the presence of the iodine atom significantly alters the reactivity profile and biological efficacy of the compound compared to other halogenated derivatives.
Properties
Molecular Formula |
C9H13IN4O |
---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
2-amino-2-cyclopropyl-3-(4-iodopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H13IN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15) |
InChI Key |
VGQJGQMBRGETME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN2C=C(C=N2)I)(C(=O)N)N |
Origin of Product |
United States |
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